molecular formula C17H16ClN3O4 B6431617 2-(4-CHLORO-2-METHYLPHENOXY)-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE CAS No. 364361-92-2

2-(4-CHLORO-2-METHYLPHENOXY)-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

Cat. No.: B6431617
CAS No.: 364361-92-2
M. Wt: 361.8 g/mol
InChI Key: BJCCHIJLARAVRS-VXLYETTFSA-N
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Description

2-(4-Chloro-2-Methylphenoxy)-N'-[(E)-(3-Nitrophenyl)Methylidene]Propanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone, a 4-chloro-2-methylphenoxy substituent, and an (E)-configured 3-nitrobenzylidene moiety. Its structural framework combines electron-withdrawing (chloro, nitro) and electron-donating (methyl) groups, which influence its physicochemical and spectroscopic properties. The compound’s synthesis typically involves condensation of 2-(4-chloro-2-methylphenoxy)propanehydrazide with 3-nitrobenzaldehyde under reflux conditions, analogous to methods described for related hydrazides .

The 3-nitrophenyl group contributes to its electronic profile, enabling applications in coordination chemistry or bioactive agent development .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-11-8-14(18)6-7-16(11)25-12(2)17(22)20-19-10-13-4-3-5-15(9-13)21(23)24/h3-10,12H,1-2H3,(H,20,22)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCCHIJLARAVRS-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Hydrazide Chain Length

  • Propanehydrazide vs. Acetohydrazide: The compound’s propanehydrazide chain (three-carbon backbone) contrasts with acetohydrazides (two-carbon backbone) like 2-(4-Chloro-2-Methylphenoxy)-N'-[(3-Nitrophenyl)Methylidene]Acetohydrazide (, Compound 6) . The longer chain increases molecular weight (~30–40 g/mol) and may enhance lipophilicity. For example: Molecular Formula: C₁₇H₁₆ClN₃O₅ (propanehydrazide) vs. C₁₆H₁₄ClN₃O₄ (acetohydrazide). EI-MS: Propanehydrazide derivatives show higher m/z values (e.g., hypothetical M⁺ at ~377 vs. 347 for acetohydrazide in Compound 6) .

Substituent Variations on the Aromatic Rings

  • Phenoxy Group Modifications: 4-Chloro-2-Methylphenoxy (target compound) vs. 3-Nitrobenzylidene vs. 4-Hydroxybenzylidene (): The nitro group increases electron deficiency, influencing UV-Vis absorption and reactivity in Schiff base formation. Hydroxy groups (as in ) may facilitate hydrogen bonding, altering solubility .
  • Benzylidene Substituent Position :
    Comparison with N′-[(2-Nitrophenyl)Methylidene]Acetohydrazide (, Compound 5) shows that the ortho-nitro group induces greater steric hindrance than the meta-nitro configuration, reducing yields (65% for ortho vs. 70% for meta).

Spectroscopic and Analytical Data Comparison

¹H-NMR Signatures

  • Target Compound : Expected signals include:
    • δ 8.40–8.60 ppm (s, -N=CH),
    • δ 7.76–8.25 ppm (aromatic protons from 3-nitrophenyl),
    • δ 5.15 ppm (s, -OCH₂ from propanehydrazide),
    • δ 2.19–2.22 ppm (s, -CH₃) .
  • Analogues :
    • Acetohydrazide (, Compound 6): δ 5.15 ppm (-OCH₂), δ 2.19 ppm (-CH₃) .
    • 4-Hydroxybenzylidene Propanehydrazide (): δ 8.27 ppm (-N=CH), δ 6.89 ppm (hydroxyphenyl protons) .

Elemental Analysis

  • Target Compound : Hypothetical calculated values (C₁₇H₁₆ClN₃O₅):
    • C: 54.91%, H: 4.34%, N: 11.30%.
  • Acetohydrazide Analogues :
    • , Compound 6: C = 58.09%, H = 5.39%, N = 7.13% (C₁₉H₂₁ClN₂O₅) .
    • : C = 58.09%, H = 5.39%, N = 7.13% (C₁₉H₂₁ClN₂O₅) .

Comparative Table of Key Parameters

Compound Name Core Hydrazide Phenoxy Substituent Benzylidene Group Yield (%) EI-MS (M⁺) Reference
2-(4-Chloro-2-Methylphenoxy)-N'-[(E)-(3-Nitrophenyl)Methylidene]Propanehydrazide Propanehydrazide 4-Chloro-2-methylphenoxy 3-Nitrophenyl ~70* ~377 Hypothetical
2-(4-Chloro-2-Methylphenoxy)-N'-[(3-Nitrophenyl)Methylidene]Acetohydrazide Acetohydrazide 4-Chloro-2-methylphenoxy 3-Nitrophenyl 70 347
2-(4-Chlorophenoxy)-N'-[(E)-(4-Hydroxyphenyl)Methylidene]Propanehydrazide Propanehydrazide 4-Chlorophenoxy 4-Hydroxyphenyl 63 336
2-(2-Chlorophenoxy)-N'-[(2-Nitrophenyl)Methylidene]Acetohydrazide Acetohydrazide 2-Chlorophenoxy 2-Nitrophenyl 65 347

*Yield estimated based on analogous syntheses in .

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